B1575669 Tracheal antimicrobial peptide

Tracheal antimicrobial peptide

Cat. No.: B1575669
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Description

Conceptual Framework of Host Defense Peptides (HDPs) and Innate Immunity

Host Defense Peptides (HDPs), also known as Antimicrobial Peptides (AMPs), are integral components of the innate immune system, providing a first line of defense against a wide array of pathogens. nih.govnih.gov These peptides are expressed by various cells, including immune and epithelial cells, and play a critical role in both innate and adaptive immune responses. nih.gov The innate immune system relies on these molecules for rapid and broad-spectrum antimicrobial action. nih.gov HDPs can directly kill microbes and also modulate the host's immune response by recruiting immune cells and influencing inflammation. nih.govmdpi.com Their functions are diverse, ranging from direct antimicrobial activity against bacteria, fungi, and viruses to immunomodulatory activities that bridge innate and adaptive immunity. nih.govfrontiersin.org

Evolutionary Conservation of Antimicrobial Peptides (AMPs)

Antimicrobial peptides are evolutionarily ancient molecules, found in virtually all forms of life, from bacteria and plants to insects and mammals. portlandpress.comnih.gov Their widespread presence and conserved nature underscore their fundamental role in host defense. frontiersin.orgportlandpress.com The persistence of AMPs over millions of years suggests that they are effective defense mechanisms against which pathogens have not developed widespread resistance. portlandpress.com This evolutionary success is partly attributed to their expression in combinations or "cocktails," which can limit the development of microbial resistance. portlandpress.com The evolution of AMPs is thought to be driven by the constant co-evolutionary struggle between hosts and pathogens, with host ecology and pathogen pressure shaping the AMP repertoire of a species. frontiersin.org The defensin (B1577277) family, to which TAP belongs, is believed to have evolved from a single precursor gene that existed before the divergence of fungal and arthropod lineages, highlighting its ancient origins. nih.gov

Categorization of Host Defense Peptides

Host Defense Peptides are a diverse group of molecules that can be categorized based on several features, including their structure, charge, and mechanism of action. nih.govmdpi.com A common classification system is based on their secondary structures, which include α-helical, β-sheet, loop, and extended structures. mdpi.comresearchgate.net Another categorization distinguishes between membrane-acting peptides, like defensins, and non-membrane-acting peptides. nih.gov

In vertebrates, the two major families of HDPs are the cathelicidins and the defensins. encyclopedia.pubnih.gov The defensin family is further subdivided into α-defensins, β-defensins, and θ-defensins, distinguished by the arrangement of their disulfide bonds. nih.govmdpi.com Tracheal Antimicrobial Peptide is a member of the β-defensin subfamily. mdpi.comfrontiersin.org

Table 1: Major Families of Vertebrate Host Defense Peptides

Family Subfamily Key Characteristics
Defensins α-defensins Characterized by a specific disulfide bridge pattern. Found in a wide range of mammals. nih.govmdpi.com
β-defensins Possess a distinct disulfide bonding pattern different from α-defensins. Found in all mammals studied so far. wikipedia.orgphysiology.org
θ-defensins Circular peptides formed from the ligation of two α-defensin-like precursors. Found only in non-human primates. mdpi.comresearchgate.net
Cathelicidins Not applicable Characterized by a conserved "cathelin" domain and a variable C-terminal antimicrobial peptide. nih.govmdpi.com

Identification and Early Characterization of this compound

Initial Discovery and Isolation from Tracheal Mucosa

This compound was first discovered in 1991 from extracts of bovine tracheal mucosa. frontiersin.orgnih.govnih.gov It was isolated as an abundant peptide with potent antimicrobial activity. nih.govnih.gov The isolation process involved a series of chromatographic techniques, yielding approximately 2 micrograms of the peptide per gram of wet mucosal tissue. nih.govnih.gov The discovery of TAP provided early evidence for the role of epithelial cells in producing antimicrobial peptides as part of the host's defense at mucosal surfaces. pnas.orgasm.org The purified peptide demonstrated a broad spectrum of activity in vitro against various bacteria, including Escherichia coli, Staphylococcus aureus, Klebsiella pneumoniae, and Pseudomonas aeruginosa, as well as the fungus Candida albicans. nih.govnih.gov

Classification as a β-Defensin Family Member

TAP is classified as a member of the β-defensin family of antimicrobial peptides. mdpi.comfrontiersin.org This classification is based on its structural characteristics, including its size, basic charge, and the presence of three intramolecular disulfide bonds formed by six cysteine residues. nih.govnih.gov These features are hallmarks of the defensin family. wikipedia.org Specifically, the pattern of its disulfide linkages distinguishes it as a β-defensin. mdpi.comwikipedia.org At the time of its discovery, TAP was recognized as the first member of the β-defensin family to be identified. mdpi.comnih.govasm.org

Comparison with Other Defensin Subfamilies

The defensin family is broadly divided into α-, β-, and θ-defensins based on the spacing and connectivity of their six conserved cysteine residues, which form three characteristic disulfide bonds. nih.govmdpi.com

α-defensins: These are primarily found in neutrophils and Paneth cells of the small intestine in many mammals. nih.gov Bovine species, however, lack α-defensins. mdpi.com

β-defensins: This is the most widespread defensin subfamily, found in all mammals and even in birds. wikipedia.orgphysiology.org They are predominantly expressed by epithelial cells in various tissues, including the respiratory, gastrointestinal, and urogenital tracts. nih.govnih.gov TAP is a quintessential example of an epithelial β-defensin. nih.gov

θ-defensins: These are unique, circular peptides found only in some non-human primates. mdpi.com

The structural differences between α- and β-defensins, particularly the disulfide bridge pattern, lead to distinct three-dimensional folds. nih.gov While both subfamilies are cationic and function in innate immunity, the specific arrangement of their disulfide bonds is a key differentiating feature. mdpi.com

Table 2: Comparison of Defensin Subfamilies

Feature α-Defensins β-Defensins (e.g., TAP) θ-Defensins
Primary Location Neutrophils, Paneth cells nih.gov Epithelial cells (e.g., trachea) nih.govnih.gov Found in some non-human primates mdpi.com
Structure Specific disulfide bridge pattern nih.gov Distinct disulfide bridge pattern mdpi.com Circular peptide structure mdpi.com
Presence in Cattle Absent mdpi.com Present physiology.org Absent

Properties

bioactivity

Antimicrobial

sequence

NPVSCVRNKAICVPIRSPANMKQIGSCVGRAVKCCR

Origin of Product

United States

Molecular and Cellular Biology of Tracheal Antimicrobial Peptide

Transcriptional Regulation of Tracheal Antimicrobial Peptide Gene Expression

Signaling Pathways Mediating TAP Gene Expression (e.g., NF-κB, JNK)

The expression of the this compound (TAP) gene is intricately regulated by signaling pathways that are fundamental to the innate immune response in epithelial cells. The Nuclear Factor-kappa B (NF-κB) pathway is a primary mediator of TAP gene induction. nih.gov Pathogen-associated molecular patterns, such as lipopolysaccharide (LPS) from Gram-negative bacteria, and pro-inflammatory cytokines like Interleukin-17A (IL-17A), are potent inducers of TAP expression. nih.govmdpi.com These stimuli activate Toll-like receptors (TLRs), specifically TLR4 for LPS and a TLR2/1 combination for agonists like Pam3CSK4, initiating a signaling cascade. nih.gov

This cascade culminates in the activation of the NF-κB complex. In unstimulated cells, NF-κB is held inactive in the cytoplasm. Upon stimulation, signaling leads to the phosphorylation and subsequent degradation of inhibitor proteins, allowing NF-κB to translocate to the nucleus. frontiersin.org Within the nucleus, NF-κB binds to specific motifs in the promoter region of the TAP gene, driving its transcription. asm.org Studies using inhibitors like caffeic acid phenylester (CAPE) have demonstrated that blocking NF-κB activation abrogates the induction of TAP gene expression by LPS, Pam3CSK4, and IL-17A. nih.gov This confirms that NF-κB activation is a necessary step for the upregulation of TAP in response to these inflammatory and microbial signals. nih.gov

While NF-κB is a central pathway, other signaling cascades such as the c-Jun N-terminal kinase (JNK) pathway have also been investigated. The JNK pathway is known to be involved in the induction of other β-defensins in response to bacterial pathogens. nih.gov However, its specific and necessary role in mediating TAP gene expression requires further detailed elucidation.

Impact of Glucocorticoids and Stress on TAP Gene Expression

Physiological stress, often accompanied by elevated levels of endogenous glucocorticoids, can significantly impair innate pulmonary defenses by modulating the expression of antimicrobial peptides like TAP. asm.orgnih.gov While basal, unstimulated expression of TAP mRNA is generally not affected by glucocorticoids, the induction of TAP in response to bacterial components like LPS is markedly inhibited. asm.orgasm.org

Studies using the synthetic glucocorticoid dexamethasone (B1670325) have shown that it effectively abolishes the stimulatory effect of LPS, Pam3CSK4, and IL-17A on TAP gene expression in bovine tracheal epithelial cells. nih.govasm.org This inhibitory action is mediated through the glucocorticoid receptor. asm.org The mechanism involves glucocorticoids binding to their cytosolic receptors, which then translocate to the nucleus. In the nucleus, they can interfere with the activity of other transcription factors, such as NF-κB, thereby repressing the transcription of pro-inflammatory genes, including TAP. asm.org This suppression of TAP induction is a potential mechanism explaining how stress enhances susceptibility to bacterial respiratory infections, such as pneumonia. nih.govnih.gov By dampening this crucial component of the epithelial innate immune response, glucocorticoids compromise the ability of the airway mucosa to effectively combat invading pathogens. nih.gov

Post-Translational Processing and Maturation of this compound

Following translation from its mRNA, the nascent TAP polypeptide undergoes several critical modifications to become a mature, biologically active antimicrobial peptide. researchgate.net These post-translational processing steps are essential for its proper structure and function.

Precursor Peptide Cleavage

TAP is initially synthesized as a larger precursor protein. pnas.orgnih.gov Analysis of the TAP cDNA reveals a putative precursor of 64 amino acids. researchgate.netnih.gov This precursor consists of a signal peptide, a short propeptide region, and the mature peptide sequence at the carboxyl terminus. pnas.orgnih.gov The signal peptide directs the precursor to the secretory pathway, after which it is cleaved. The propeptide region is subsequently removed by proteases to release the final, active 38-amino acid mature peptide. researchgate.netnih.gov This proteolytic cleavage is a common maturation step for many antimicrobial peptides and is crucial for activating their microbicidal capabilities. nih.gov

Disulfide Bond Formation

A defining structural feature of TAP, and β-defensins in general, is the presence of multiple intramolecular disulfide bonds. mdpi.com The mature TAP peptide contains six conserved cysteine residues. nih.gov These cysteines form three specific disulfide bonds that are critical for the peptide's three-dimensional structure and stability. pnas.orgnih.gov Mass spectral analysis confirms the participation of all six cysteines in forming these intramolecular bonds. researchgate.net The specific connectivity of these bonds in TAP is Cys5-Cys34, Cys12-Cys27, and Cys17-Cys35. plos.org This rigid, folded structure is essential for its antimicrobial activity, as studies comparing oxidized (with disulfide bonds) and non-oxidized forms of synthetic TAP have shown the bonded form to have significantly greater bactericidal activity. plos.org

Cellular Localization and Secretion Pathways of this compound

TAP is strategically produced and secreted at mucosal surfaces, forming a key part of the first line of defense against inhaled pathogens.

Production by Mucosal Epithelial Cells (e.g., Tracheal Epithelial Cells, Mammary Epithelial Cells)

The primary site of TAP production is the mucosal epithelium of the respiratory tract. nih.gov Specifically, it is highly expressed in the ciliated columnar epithelial cells of the trachea and bronchi. asm.orgpnas.org The abundance of TAP mRNA is significantly higher in the respiratory mucosa compared to whole lung tissue, highlighting its specialized role in airway defense. nih.govpnas.org

Beyond the respiratory tract, TAP expression has also been identified in other mucosal tissues. Notably, bovine mammary epithelial cells have been shown to express TAP mRNA. nih.govfrontiersin.org Its expression in the mammary gland suggests a role in protecting this organ from microbial infection, which is a significant concern in the dairy industry. frontiersin.org The production of TAP by epithelial cells at these diverse mucosal sites underscores its importance as a broad-acting component of the innate immune system, providing a localized chemical barrier against a wide range of potential pathogens. mdpi.comnih.gov

Detection in Airway Lining Fluids and Secretions

This compound (TAP) and its orthologs are crucial components of the innate immune system, detectable in the fluids lining the respiratory tract. Originally, TAP was isolated from extracts of the bovine tracheal mucosa, with a yield of approximately 2 micrograms per gram of wet mucosal tissue nih.gov. The presence of these peptides in airway secretions underscores their role as a first line of defense against inhaled pathogens nih.gov.

Studies have confirmed the presence of various antimicrobial peptides, including β-defensins, in airway lining fluid through the analysis of tracheal aspirates and bronchoalveolar lavage (BAL) fluid nih.govatsjournals.orgatsjournals.org. In mechanically ventilated newborn infants, for instance, human β-defensin 1 (hBD-1) and human β-defensin 2 (hBD-2), a homolog of TAP, were consistently detected in tracheal aspirates atsjournals.orgatsjournals.orgnih.gov. The concentrations of these peptides were found to increase significantly during pulmonary or systemic infections, correlating with levels of inflammatory markers like interleukin-8 and tumor necrosis factor-α atsjournals.orgnih.gov. This upregulation in response to infection and inflammation highlights their active role in the respiratory defense system atsjournals.orgnih.gov.

While concentrations can vary, estimates for epithelial β-defensins like hBD-1 and hBD-2 in inflamed nasal fluid and BAL fluid are around 1 μg/ml nih.govjci.org. The detection and quantification of these peptides in respiratory secretions are typically performed using methods such as antigen capture dot-blot assays and Western blotting, which can confirm the presence of the mature, functional peptides atsjournals.orgatsjournals.orgnih.gov.

Below is a data table summarizing findings on the detection of β-defensins in airway fluids from a study on newborn infants.

Table 1: Concentration of Human β-Defensins in Tracheal Aspirates of Newborns

Peptide Condition Mean Concentration (Relative Units*) Reference
hBD-1 No Infection ~20 atsjournals.org
Infection ~60 atsjournals.org
hBD-2 No Infection ~15 atsjournals.org
Infection ~40 atsjournals.org

*Concentrations are relative and can be converted to absolute concentrations using conversion factors provided in the source study atsjournals.org.

Comparative Molecular Biology of this compound Across Species

This compound was the first β-defensin to be discovered and isolated from a mammalian respiratory tract, making it a prototype for this class of peptides nih.govnih.govasm.org. Homologous genes are those inherited in two species from a common ancestor, and they can be further classified as orthologs (separated by a speciation event) or paralogs (separated by a gene duplication event) libretexts.org.

The most well-characterized ortholog of bovine TAP is Human β-defensin 2 (hBD-2) asm.orgnih.gov. hBD-2 is a cysteine-rich, cationic antimicrobial peptide expressed by epithelial cells, particularly in the skin and respiratory tract wikipedia.orghycultbiotech.com. Like TAP, the expression of hBD-2 is not constitutive but is strongly induced by inflammatory stimuli, such as bacterial products (e.g., lipopolysaccharide) and pro-inflammatory cytokines like TNF-alpha and IL-1 beta asm.orgwikipedia.org. This similar pattern of inducible expression in the airway highlights their conserved functional role in response to infection asm.org. The gene for hBD-2 has been found to contain conserved consensus binding sites for transcription factors like NF-κB, which are also crucial for the induction of the TAP gene, further solidifying their homologous relationship asm.org.

In pigs, a number of β-defensins have been identified, with Porcine β-defensin 1 (pBD-1) and Porcine β-defensin 2 (pBD-2) being extensively studied nih.govmdpi.com. pBD-2, in particular, exhibits a broad spectrum of bactericidal activity and is widely expressed in various organs mdpi.comnih.gov. While not always explicitly termed the direct ortholog of TAP, porcine β-defensins are part of the same evolutionarily related family and share the characteristic β-defensin structure and function in innate immunity nih.govnih.gov.

Table 2: Key Orthologs and Homologs of Bovine this compound (TAP)

Peptide Name Species Basis of Relationship Key Characteristics Reference(s)
Human β-defensin 2 (hBD-2) Human Homology in gene structure, conserved regulatory elements (NF-κB sites), similar inducible expression in airways. Potent antimicrobial activity against Gram-negative bacteria and Candida. Expression is induced by infection and inflammation. asm.orgwikipedia.org
Porcine β-defensin 2 (pBD-2) Pig Member of the β-defensin family with shared structural motifs and antimicrobial function. Broad-spectrum bactericidal activity. Overexpression enhances resilience to bacterial infection. mdpi.comnih.gov

| Mouse β-defensin 4 (mBD-4) | Mouse | Considered a mouse ortholog of hBD-2. | Chemoattractant for leukocytes through interaction with CCR2. | nih.gov |

The β-defensin family is an ancient and evolutionarily diverse group of peptides that are key effectors of the innate immune system in most multicellular organisms nih.gov. Phylogenetic analyses indicate that a primordial β-defensin gene likely served as the common ancestor for all vertebrate defensins, which then expanded and diversified through gene duplication and divergence nih.gov.

Bovine TAP was the first member of the β-defensin family to be identified, providing a foundational understanding of this class of antimicrobial peptides expressed by epithelial cells nih.govasm.orgnih.gov. The evolutionary history of β-defensins is marked by significant diversification, leading to a wide array of peptides with varied functions nih.gov. Domain-based evolutionary analysis of bovine β-defensins suggests that the β-defensin domain is ancestral and has been preserved, while other domains have evolved or been lost over time, likely in response to different selective pressures from pathogens nih.gov.

The evolutionary strategy for inducing these peptides appears highly conserved. The reliance on transcription factors like NF-κB to upregulate TAP and its human homolog hBD-2 in response to microbial products suggests a common, ancient pathway for activating this peptide-based defense system that is conserved across evolutionarily distant species asm.org. Phylogenetic trees constructed from the amino acid sequences of β-defensins from various species, including mammals, birds, and fish, generally show that these peptides cluster together based on their structural subfamily and species of origin, illustrating the continuous process of divergence and neofunctionalization from a common ancestor nih.govmdpi.com.

Mechanisms of Action and Biological Activities of Tracheal Antimicrobial Peptide

Direct Antimicrobial Action of Tracheal Antimicrobial Peptide

TAP exhibits potent, broad-spectrum antimicrobial activity against a variety of pathogens, including bacteria and fungi that are common causes of respiratory infections. nih.govpnas.orgnih.gov This direct action is a primary mechanism by which TAP protects mucosal surfaces from infection. nih.gov The peptide's effectiveness against a range of microbes underscores its importance in innate immunity. pnas.orgnih.gov

Table 1: Documented Antimicrobial Spectrum of this compound

MicroorganismTypeActivity Noted
Escherichia coliGram-negative BacteriaAntimicrobial activity demonstrated. nih.govpnas.orgnih.gov
Staphylococcus aureusGram-positive BacteriaAntibacterial activity in vitro. pnas.orgnih.gov
Klebsiella pneumoniaeGram-negative BacteriaAntibacterial activity in vitro. pnas.orgnih.gov
Pseudomonas aeruginosaGram-negative BacteriaAntibacterial activity in vitro. pnas.orgnih.gov
Candida albicansFungusAntifungal activity demonstrated. pnas.orgnih.gov

The primary mechanism of TAP's direct antimicrobial action involves the disruption of microbial cell membranes. nih.govimmunopaedia.org.za As a cationic peptide, TAP is electrostatically attracted to the negatively charged components of microbial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. immunopaedia.org.zaresearchgate.net This initial interaction is a key determinant of its antimicrobial specificity.

Following this binding, TAP peptides can disrupt the membrane integrity through various proposed models, with pore formation being a prominent theory for cysteine-rich antimicrobial peptides. nih.gov This process involves the insertion of the peptide into the lipid bilayer, leading to the formation of channels or pores. nih.govyoutube.com This disruption causes increased membrane permeability, leakage of essential intracellular contents like ions and ATP, depolarization of the membrane potential, and ultimately, cell death. researchgate.netnih.gov This membrane-targeting action is rapid and efficient, making it a powerful defense mechanism. frontiersin.org

In addition to membrane disruption, a growing body of evidence suggests that antimicrobial peptides, including β-defensins, can exert their effects by translocating across the microbial membrane and interacting with intracellular targets without causing significant membrane lysis. researchgate.netnih.govresearchgate.net These non-membrane targeting mechanisms can inhibit essential cellular processes, providing an alternative or complementary mode of action. researchgate.netnih.gov

Several antimicrobial peptides have been shown to inhibit the synthesis of nucleic acids. researchgate.netnih.govnih.gov After entering the microbial cell, these peptides can bind to DNA and/or RNA, interfering with replication and transcription processes. nih.govresearchgate.net For instance, studies on other AMPs have demonstrated that they can halt the cell cycle by binding to bacterial DNA. researchgate.netfrontiersin.org While this mechanism is well-documented for some peptides, further specific research is needed to definitively establish the role of TAP in the direct inhibition of microbial DNA or RNA synthesis.

Antimicrobial peptides can also disrupt other vital intracellular functions. frontiersin.orgresearchgate.net These can include the inhibition of protein synthesis by binding to ribosomes, the interference with enzymatic activity, or the disruption of cell wall synthesis. researchgate.netnih.govunits.it Some proline-rich antimicrobial peptides, for example, specifically target the ribosome to halt protein production. units.it By targeting these fundamental metabolic and structural pathways, AMPs can effectively kill pathogens that may be less susceptible to membrane disruption alone. researchgate.net The specific intracellular targets and pathways affected by this compound are an area of ongoing investigation.

Non-Membrane Targeting Mechanisms

Immunomodulatory Functions of this compound

Beyond their direct microbicidal properties, TAP and other β-defensins function as immunomodulatory molecules, bridging the innate and adaptive immune systems. nih.govfrontiersin.orgimmunopaedia.org.zanih.gov These peptides can influence the host's immune response to infection, helping to orchestrate a more effective defense. frontiersin.orgfrontiersin.org The expression of TAP itself is tightly regulated by immune signaling molecules, highlighting its integration into the broader immune network. nih.govasm.org

A key immunomodulatory role of TAP is its participation in and regulation of inflammatory responses. frontiersin.orgnih.gov The expression of the TAP gene in tracheal epithelial cells is significantly upregulated in response to the presence of bacteria or their components, such as lipopolysaccharide (LPS). nih.govasm.org This induction is also mediated by pro-inflammatory cytokines, indicating that TAP production is an integral part of the host's inflammatory cascade to combat infection. nih.govasm.org Other defensins are known to recruit immune cells, such as neutrophils and T-cells, to the site of infection, further contributing to the inflammatory response and pathogen clearance. immunopaedia.org.zanih.gov

Table 2: Known Inducers of this compound Gene Expression

InducerCategoryEffect
Bacteria / Bacterial ProductsPathogen-Associated Molecular Pattern (PAMP)Markedly increases TAP mRNA levels. nih.govasm.org
Lipopolysaccharide (LPS)Bacterial Component (TLR4 agonist)Strongly upregulates TAP gene expression. nih.govasm.orgconsensus.app
Pam3CSK4Bacterial Component (TLR2/1 agonist)Stimulates TAP gene expression. nih.govconsensus.app
Tumor Necrosis Factor α (TNF-α)Pro-inflammatory CytokineModulates TAP expression. nih.gov
Interleukin-17A (IL-17A)Pro-inflammatory CytokineUpregulates TAP gene expression. nih.govconsensus.app

Chemotaxis of Immune Cells

This compound plays a significant role in orchestrating the movement of immune cells to sites of infection or injury. This chemotactic activity is a vital component of the innate immune response, ensuring a rapid influx of leukocytes to combat invading pathogens. Research has shown that TAP can act as a chemoattractant for several types of immune cells. nih.govfrontiersin.org

One of the key mechanisms underlying this function is the interaction of TAP with chemokine receptors on the surface of immune cells. Specifically, TAP has been found to induce CCR6-dependent chemotaxis of immature dendritic cells and T lymphocytes. nih.gov This targeted recruitment is critical for initiating and shaping the subsequent adaptive immune response. By attracting these specific cell populations, TAP helps to bridge the gap between innate and adaptive immunity. nih.gov

Summary of Immune Cells Recruited by this compound
Immune Cell TypeChemotactic ResponseKey Receptor Involved
Immature Dendritic CellsPositiveCCR6
T LymphocytesPositiveCCR6

Influence on Adaptive Immune Responses

Beyond its role in the innate immune system, this compound significantly influences the development and modulation of adaptive immune responses. By recruiting key players of the adaptive immune system, such as T-lymphocytes and immature dendritic cells, to the site of infection, TAP helps to initiate a more specific and long-lasting immune defense. nih.govnih.gov

The chemotactic activity of TAP towards dendritic cells is particularly important. nih.gov Dendritic cells are professional antigen-presenting cells (APCs) that are essential for activating naïve T-cells. nih.gov The recruitment of these cells to the respiratory mucosa allows for the efficient capture and presentation of microbial antigens to T-cells, thereby triggering a robust antigen-specific immune response. nih.gov

Furthermore, the interaction of TAP with immune cells can modulate their function and differentiation. For instance, defensins, the family to which TAP belongs, can influence T-lymphocyte polarization, potentially directing the immune response towards a Th1-type response, which is crucial for clearing intracellular pathogens. nih.gov This ability to shape the adaptive immune response highlights the sophisticated role of TAP as more than just a simple antimicrobial agent, but as a key signaling molecule that links the innate and adaptive arms of the immune system. frontiersin.org

Role in Wound Healing and Epithelial Repair

This compound contributes significantly to the maintenance of epithelial integrity through its involvement in wound healing and epithelial repair processes. nih.gov Damage to the tracheal epithelium, whether through mechanical injury or infection, necessitates a rapid and efficient repair mechanism to restore the mucosal barrier.

Research has demonstrated that TAP promotes both the proliferation and migration of epithelial cells, two fundamental processes in wound closure. nih.govnih.gov This activity helps to rapidly re-establish a continuous epithelial layer, preventing further microbial invasion and reducing inflammation. The ability of antimicrobial peptides to enhance wound healing is not limited to the respiratory tract, as similar functions have been observed in other epithelial tissues. nih.gov

The mechanism by which TAP stimulates epithelial repair may involve the activation of specific cell surface receptors, such as the epidermal growth factor receptor (EGFR). nih.gov This signaling pathway is known to play a crucial role in cell proliferation and migration. By engaging these pathways, TAP can accelerate the healing process, ensuring the swift restoration of the protective barrier function of the tracheal mucosa.

Interactions with Other Host Defense Molecules

Synergistic Effects with Lysozyme (B549824) and Lactoferrin

Studies have explored the combined effects of TAP with other prominent antimicrobial proteins like lysozyme and lactoferrin. While direct synergistic studies specifically on TAP with lysozyme and lactoferrin are not extensively detailed, research on related antimicrobial peptides and these molecules provides a strong basis for potential synergistic interactions. For instance, a study utilizing tissue-specific expression antimicrobial plasmids containing both lysozyme and TAP demonstrated broad-spectrum antibacterial activity in treating mastitis, suggesting a powerful combined effect. researchgate.netsemanticscholar.org

Lactoferrin and its derived peptides, such as lactoferricin, are known to permeabilize the outer membrane of Gram-negative bacteria. This action can increase the susceptibility of these bacteria to other antimicrobial agents, including lysozyme, which targets the peptidoglycan layer. nih.gov It is plausible that TAP could act in a similar synergistic fashion, with its membrane-disrupting properties facilitating the access of lysozyme to its target.

While some studies on the combined effects of lactoferrin and lysozyme have not shown synergy against specific oral pathogens, the context of the respiratory tract and the specific pathogens involved may yield different outcomes. nih.govscielo.br The complex interplay between these host defense molecules likely contributes to a more robust and broad-spectrum antimicrobial shield in the airways.

Impact of Physiological Microenvironments on this compound Activity

The efficacy of this compound can be significantly influenced by the local physiological conditions of the airway surface liquid. Factors such as ionic concentrations can modulate its antimicrobial and immunomodulatory functions.

Influence of Ionic Concentrations (e.g., Sodium Chloride)

The concentration of ions, particularly sodium chloride (NaCl), in the airway microenvironment is a critical determinant of TAP activity. Like many other antimicrobial peptides, the function of TAP can be sensitive to salt concentrations. nih.govresearchgate.net High salt conditions can interfere with the electrostatic interactions between the cationic antimicrobial peptide and the anionic bacterial membrane, thereby reducing its antimicrobial efficacy. nih.gov

This salt sensitivity is a known challenge for the therapeutic application of many antimicrobial peptides. nih.gov However, some antimicrobial peptides have been specifically designed or have evolved to maintain their activity even in high salt environments. nih.gov Understanding the precise impact of varying NaCl concentrations on TAP's ability to kill respiratory pathogens is crucial for appreciating its role in both healthy and diseased states, where ionic concentrations in the airway surface liquid can fluctuate. For example, elevated salt concentrations have been shown to inhibit the growth of certain bacteria, which could potentially work in concert with or antagonize the action of TAP. frontiersin.org

Factors Influencing this compound Activity
Environmental FactorEffect on TAP ActivityUnderlying Mechanism
High Ionic Concentration (e.g., NaCl)Potentially DecreasedInterference with electrostatic interaction between TAP and bacterial membranes.

Effect of Serum and Other Biological Fluids

The antimicrobial efficacy of this compound (TAP), like many other cationic antimicrobial peptides and β-defensins, can be significantly modulated by the presence of biological fluids such as serum and airway surface fluid. The composition of these fluids, particularly their salt and protein concentrations, plays a critical role in the peptide's activity.

Detailed Research Findings

A primary factor influencing TAP's function in a physiological environment is the presence of salts. The bactericidal mechanism of many defensins relies on the electrostatic attraction between the positively charged peptide and the negatively charged components of microbial membranes. High concentrations of cations, such as sodium (Na+) and calcium (Ca2+), which are present in physiological fluids, can interfere with this interaction. nih.govresearchgate.net This "salt sensitivity" is a well-documented phenomenon for β-defensins and poses a significant challenge for their therapeutic application. nih.govfrontiersin.org For instance, the activity of human β-defensin 2 (hBD-2), a related peptide, against E. coli was found to decrease eightfold when the sodium chloride concentration was increased from 20 mM to a more physiologically relevant level of 150 mM. jci.org

Direct investigations into bovine TAP have confirmed its susceptibility to inhibition by components found in biological fluids. In a study examining the lack of TAP's protective effect against Mannheimia haemolytica in calves, researchers found that physiological concentrations of sodium chloride inhibited the peptide's bactericidal activity in vitro. researchgate.net

Serum is another biological fluid that potently inhibits the action of TAP and other defensins. This inhibition is multifactorial. Besides the high salt content, serum contains various proteins, such as albumin, that can bind to the peptide, sequestering it and preventing it from reaching its microbial target. nih.gov The same study on TAP's efficacy against M. haemolytica demonstrated that serum concentrations as low as 0.62% to 2.5% were sufficient to inhibit its bactericidal function. researchgate.net Similarly, the activity of human β-defensin 3 (hBD-3) is strongly inhibited by 20% human serum, with physiological levels of NaCl and human albumin completely abolishing its effectiveness against Staphylococcus aureus. nih.gov

In contrast, the effect of other biological fluids, such as bronchoalveolar lavage fluid (BALF), on TAP activity appears to be less straightforward. Research has shown that concentrated BALF had no consistent inhibitory effect on TAP. researchgate.net This suggests that the balance of inhibitory (salts, proteins) and potentially synergistic (other antimicrobial molecules like lysozyme) components in the airway lining fluid is complex and can vary. jci.org In conditions like cystic fibrosis, the impaired antimicrobial defense is partly attributed to abnormally high salt concentrations in the airway surface liquid, which inactivates endogenous defensins. nih.gov

The data below summarizes the inhibitory effects of serum and salt on the activity of TAP and other related β-defensins.

Table 1. Inhibitory Effects of Serum and Salt on β-Defensin Activity

Peptide Inhibitor Concentration Target Organism Observed Effect
This compound (TAP) Serum 0.62% - 2.5% Mannheimia haemolytica Inhibition of bactericidal activity. researchgate.net
This compound (TAP) Sodium Chloride Physiological Mannheimia haemolytica Inhibition of bactericidal activity. researchgate.net
Human β-defensin 2 (hBD-2) Sodium Chloride 150 mM (vs. 20 mM) Escherichia coli Eightfold decrease in antimicrobial activity. jci.org
Human β-defensin 3 (hBD-3) Human Serum 20% S. aureus & A. baumannii Strong inhibition of bactericidal activity. nih.gov
Human β-defensin 3 (hBD-3) Human Albumin Physiological Staphylococcus aureus Abolished bactericidal activity. nih.gov

| Human β-defensin 3 (hBD-3) | Sodium Chloride | Physiological | Staphylococcus aureus | Abolished bactericidal activity. nih.gov |

Research Methodologies in Tracheal Antimicrobial Peptide Studies

Genetic and Molecular Biology Techniques

Genetic and molecular biology techniques have been fundamental in characterizing the gene encoding TAP, quantifying its expression, and identifying the regulatory pathways that govern its production.

The initial identification and characterization of the bovine TAP gene were accomplished through cDNA cloning and sequencing. This process involved the construction of a cDNA library from the epithelial lining of the bovine trachea. This library was then screened using probes designed based on the partial amino acid sequence of the purified peptide. Positive clones were subsequently sequenced to reveal the full-length cDNA sequence of TAP. This pivotal work not only determined the primary amino acid sequence of the mature peptide but also provided insights into its precursor protein, revealing a 64-amino acid prepropeptide.

An anchored reverse transcriptase PCR (RT-PCR) strategy has also been employed to explore the diversity of β-defensin isoforms expressed in tracheal epithelial cells upon stimulation with lipopolysaccharide (LPS). This approach led to the identification of not only TAP but also another β-defensin, lingual antimicrobial peptide (LAP), indicating a coordinated induction of multiple antimicrobial peptide genes in response to inflammatory stimuli.

The quantification of TAP gene expression has been extensively studied using quantitative reverse transcription-polymerase chain reaction (qRT-PCR) and Northern blot analysis. Northern blot analysis has been instrumental in demonstrating the tissue-specific expression of TAP, with its mRNA being highly abundant in the tracheal mucosa compared to whole lung tissue. This technique has also been used to show that TAP gene expression is inducible, with a notable increase in mRNA levels in tracheal epithelial cells following a challenge with bacterial lipopolysaccharide (LPS). For instance, a 13-fold induction of the TAP gene was observed in tracheal epithelial cells exposed to LPS.

Quantitative RT-PCR has provided a more sensitive and quantitative method to study the regulation of TAP gene expression. This technique has been used to demonstrate that agonists of Toll-like receptors (TLRs), such as Pam3CSK4 (a TLR1/2 agonist), and the cytokine interleukin-17A (IL-17A) can significantly induce TAP gene expression in bovine tracheal epithelial cells, often more rapidly than LPS.

Table 1: Induction of Tracheal Antimicrobial Peptide (TAP) Gene Expression by Various Agonists

AgonistReceptor/PathwayTime to Significant InductionReference
Lipopolysaccharide (LPS)TLR4~16 hours nih.gov
Pam3CSK4TLR1/24-8 hours nih.gov
Interleukin-17A (IL-17A)IL-17 Receptor4-8 hours nih.gov
FlagellinTLR5Stimulatory effect observed nih.gov
Interferon-αIFN-α ReceptorStimulatory effect observed nih.gov

This table is interactive. Click on the headers to sort the data.

To delineate the molecular mechanisms controlling TAP gene expression, researchers have utilized reporter gene constructs and transfection assays. In these studies, various lengths of the 5' flanking region of the TAP gene, which contains the promoter and other regulatory elements, are cloned upstream of a reporter gene, such as luciferase. These constructs are then transfected into cultured tracheal epithelial cells.

By measuring the activity of the reporter gene product (e.g., luciferase) in response to stimuli like LPS, it has been possible to identify the specific DNA sequences that are crucial for the inducible expression of the TAP gene. These experiments have revealed that cis-acting DNA sequences within the promoter region are responsible for mediating the transcriptional activation of the TAP gene.

Gel mobility shift assays (GMSAs), also known as electrophoretic mobility shift assays (EMSAs), have been employed to identify the transcription factors that bind to the promoter region of the TAP gene and regulate its expression. This technique involves incubating a labeled DNA probe containing a putative transcription factor binding site with nuclear extracts from cells. If a transcription factor in the nuclear extract binds to the DNA probe, the mobility of the probe through a non-denaturing polyacrylamide gel is retarded.

Using this method, it has been demonstrated that the induction of TAP gene expression by LPS in tracheal epithelial cells involves the activation and binding of the transcription factor nuclear factor-kappa B (NF-κB) to the TAP promoter. These assays have shown that while NF-κB binding is induced by LPS, another transcription factor, NF-IL-6, appears to be constitutively bound to the TAP promoter.

The localization of TAP mRNA and protein within the tracheal tissue has been investigated using in situ hybridization and immunohistochemistry. In situ hybridization studies have localized TAP mRNA to the columnar cells of the pseudostratified epithelium of the conducting airways. This finding indicates that these specialized epithelial cells are the primary site of TAP gene expression.

Immunohistochemical studies on related β-defensins in the tracheal epithelium of rats have provided insights into the potential localization of the TAP protein. These studies have shown that β-defensins can be found in a small number of non-ciliated cells and goblet cells within the tracheal epithelium. Furthermore, in the submucosal tracheal glands, a few acinar cells and a significant number of ductal epithelial cells have been shown to be immunopositive for β-defensins.

Peptide Isolation and Purification Methods

The initial discovery of TAP was made possible through the isolation and purification of the peptide from its natural source, the bovine tracheal mucosa. The purification process involved a multi-step biochemical approach designed to separate the peptide from a complex mixture of proteins and other molecules.

The primary method for isolating TAP involves a sequential chromatographic fractionation strategy. This process typically begins with size-exclusion chromatography to separate molecules based on their size. This is followed by ion-exchange chromatography, which separates molecules based on their net charge. The final purification step usually involves reverse-phase high-performance liquid chromatography (HPLC), which separates molecules based on their hydrophobicity. Throughout this process, the fractions are tested for antimicrobial activity to guide the purification of the active peptide. This meticulous process yielded a purified peptide with a molecular mass of approximately 4085 Da.

Chromatographic Techniques (e.g., RP-HPLC, Ion-Exchange)

The isolation and purification of this compound from its natural source, the bovine tracheal mucosa, relies on a sequential application of various chromatographic methods. nih.govpnas.org This multi-step process is essential for separating the peptide from a complex mixture of other proteins and molecules. springernature.com

Initially, size-exclusion chromatography is often employed to fractionate the crude extract based on molecular size. nih.govnih.gov This is followed by ion-exchange chromatography, which separates molecules based on their net charge. nih.govnih.govnih.gov Given that TAP is a highly cationic (positively charged) peptide, this step is particularly effective. nih.govpnas.org For instance, in early purification protocols, fractions containing antimicrobial activity were pooled and subjected to ion-exchange high-performance liquid chromatography (HPLC), utilizing a salt gradient (e.g., increasing NaCl concentration) to elute the bound peptides. pnas.org

The final and crucial purification step typically involves reverse-phase high-performance liquid chromatography (RP-HPLC). nih.govnih.govpnas.org This technique separates molecules based on their hydrophobicity. downstreamcolumn.com In the purification of TAP, a C18 RP-HPLC column is often used, and the peptide is eluted with a gradient of an organic solvent like acetonitrile (B52724) in water, often with an ion-pairing agent such as trifluoroacetic acid (TFA). pnas.orgnih.gov This sequential use of size-exclusion, ion-exchange, and reverse-phase chromatography has proven effective in obtaining TAP with greater than 95% purity, yielding approximately 2 micrograms per gram of wet tracheal mucosa. nih.govpnas.orgpnas.org

Chromatographic Technique Principle of Separation Role in TAP Purification
Size-Exclusion Chromatography Molecular SizeInitial fractionation of crude tracheal mucosal extracts. nih.govnih.gov
Ion-Exchange Chromatography Net ChargeSeparation of the cationic TAP from other molecules. nih.govnih.govpnas.org
Reverse-Phase HPLC (RP-HPLC) HydrophobicityFinal polishing step to achieve high purity TAP. pnas.orgnih.govpnas.org

Mass Spectrometry for Peptide Confirmation

Following purification, mass spectrometry is a critical analytical tool for confirming the identity and structural integrity of the this compound. nih.govpnas.org This technique provides a highly accurate measurement of the peptide's molecular mass. Early studies determined the molecular mass of isolated native TAP to be 4085 Da. pnas.org This experimental mass is then compared to the theoretical mass calculated from the amino acid sequence determined by peptide and cDNA analysis. nih.govpnas.org The consistency between the measured and theoretical mass serves as a primary confirmation of the peptide's identity. nih.gov

Furthermore, mass spectrometry provides crucial information about the post-translational modifications of the peptide. For TAP, mass spectral analysis was instrumental in indicating the presence of six cysteine residues involved in the formation of three intramolecular disulfide bonds. nih.govpnas.orgnih.gov These disulfide bridges are essential for the peptide's correct folding and biological activity.

In Vitro Assays for Biological Activity

A variety of in vitro assays are employed to characterize the biological functions of this compound, determining its antimicrobial spectrum and its effects on host cells.

Bactericidal and Fungicidal Assays

The antimicrobial efficacy of TAP is evaluated using bactericidal and fungicidal assays, which measure the peptide's ability to kill various microorganisms. nih.gov These assays typically involve incubating the microbes with increasing concentrations of the peptide and quantifying the reduction in viable cells. qub.ac.uk

The purified native peptide and its synthetic counterparts have demonstrated a broad spectrum of activity. nih.govpnas.org Studies have shown that TAP is effective against both Gram-positive and Gram-negative bacteria, including significant respiratory pathogens. nih.govnih.gov For example, a synthetic 38-amino acid TAP was shown to be potent against Escherichia coli, with 99.9% of cells killed within 90 minutes at a concentration of 2.5 µg/ml. nih.gov The peptide's activity also extends to fungi, with demonstrated efficacy against both the mycelial form of Aspergillus fumigatus and the yeast form of Candida albicans. nih.gov

Radial diffusion assays and microbroth dilution assays are common methods used to determine the minimum inhibitory concentration (MIC) of TAP against different pathogens. nih.govresearchgate.net Research on bovine respiratory pathogens found MICs for synthetic TAP to be in the range of 1.56-6.25 µg/ml against several bacteria from the Pasteurellaceae family. nih.govresearchgate.net

Microorganism Type Susceptibility to TAP
Escherichia coliGram-Negative BacteriaSusceptible nih.govnih.gov
Staphylococcus aureusGram-Positive BacteriaSusceptible nih.govnih.gov
Klebsiella pneumoniaeGram-Negative BacteriaSusceptible nih.govnih.gov
Pseudomonas aeruginosaGram-Negative BacteriaSusceptible nih.govnih.gov
Mannheimia haemolyticaGram-Negative BacteriaSusceptible nih.govresearchgate.net
Histophilus somniGram-Negative BacteriaSusceptible nih.govresearchgate.net
Pasteurella multocidaGram-Negative BacteriaSusceptible nih.govresearchgate.net
Mycoplasma bovisBacteria (No Cell Wall)Not Susceptible nih.govresearchgate.net
Candida albicansFungus (Yeast)Susceptible nih.govnih.gov
Aspergillus fumigatusFungus (Mold)Susceptible nih.gov

Cell Culture Models (e.g., Tracheal Epithelial Cells)

To study the expression and regulation of TAP in a relevant physiological context, researchers utilize cell culture models, particularly primary cultures of tracheal epithelial cells. nih.govspringernature.com These models are invaluable for investigating the peptide's role in the host defense of the respiratory system. pnas.org

Air-liquid interface (ALI) culture systems for mouse tracheal epithelial cells (MTECs) are well-established models. nih.gov In this system, epithelial cells are grown on a porous membrane, and once they form a confluent layer, the apical medium is removed to expose the cells to air. socmucimm.org This process mimics the in vivo environment of the airway and allows the cells to differentiate into a pseudostratified epithelial layer containing the various cell types found in the native trachea, such as basal, ciliated, and secretory cells. nih.govsemanticscholar.org

Using these models in conjunction with techniques like in situ hybridization, studies have localized the expression of TAP mRNA specifically to the columnar cells of the pseudostratified epithelium in the airway. pnas.org This demonstrates that the epithelial cells lining the trachea are the primary site of the peptide's production. pnas.org These culture systems also allow for controlled experiments to examine how factors like bacteria, bacterial products (e.g., lipopolysaccharide), and inflammatory mediators modulate the expression of the TAP gene. nih.gov

Studies on Membrane Permeabilization (e.g., Fluorescent Dye Release)

The primary mechanism by which many antimicrobial peptides, including TAP, exert their microbicidal effect is through the disruption of microbial cell membranes. nih.gov Studies into membrane permeabilization aim to demonstrate and quantify this disruptive activity. A common approach involves using fluorescent dyes that are normally excluded from healthy cells but can enter and become fluorescent upon membrane damage. nih.gov

While specific dye release studies for TAP are not extensively detailed in the provided search results, the general methodology is well-established for other defensins and cationic peptides. nih.gov These assays monitor the uptake of fluorescent probes like propidium (B1200493) iodide (PI), which intercalates with nucleic acids and fluoresces red upon entering a cell with a compromised membrane. nih.gov Another method is the 1-N-phenylnapthylamine (NPN) uptake assay, which measures the permeabilization of the outer membrane of Gram-negative bacteria. nih.gov The depolarization of the cytoplasmic membrane can be assessed by monitoring changes in the fluorescence of dyes like diSC3(5). nih.gov The general principle is that TAP, as a cationic peptide, interacts with the negatively charged components of bacterial membranes, leading to pore formation and membrane destabilization, which these fluorescent dye-based assays can detect and quantify. nih.govnih.gov

Structural Biology Approaches

Research into the structure-function relationships of this compound is crucial for understanding its mechanism of action and for the potential design of improved synthetic analogs. nih.gov Structural biology approaches focus on elucidating the three-dimensional conformation of the peptide and identifying the specific structural features responsible for its antimicrobial activity. researchgate.netsahmri.org.au

Structure-function studies can involve comparing the activity of naturally occurring variants or synthetically modified peptides. For example, a study identified a common single nucleotide polymorphism (SNP) in the TAP gene in cattle, which results in a single amino acid change (serine to asparagine) in the mature peptide. nih.gov When synthetic versions of these two peptide variants were tested, the asparagine-containing peptide showed a consistently higher bactericidal effect against Mannheimia haemolytica than the serine-containing version. nih.govresearchgate.net This finding directly links a specific structural change—a single amino acid substitution—to a measurable difference in biological function. Another study involving synthetic peptide fragments determined that the 17 amino acid residues of the C-terminal end represent the minimum functional domain required for bactericidal activity. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of peptides and proteins in solution. This method provides detailed information about the atomic-level conformation, dynamics, and interactions of molecules. For antimicrobial peptides like TAP, NMR can elucidate the spatial arrangement of amino acid residues, the folding of the peptide backbone, and the disulfide bonding pattern of its cysteine residues, which are critical for its antimicrobial activity.

While specific NMR structural data for this compound is not extensively available in public databases, the methodology remains a cornerstone for studying other β-defensins, the family to which TAP belongs. The general approach would involve the expression and purification of isotopically labeled (¹⁵N and/or ¹³C) TAP. A series of multidimensional NMR experiments, such as COSY, TOCSY, and NOESY, would then be performed to assign the resonances of the individual atoms and to identify through-bond and through-space correlations between them. These correlations provide the necessary constraints to calculate a family of structures that represent the conformational ensemble of the peptide in solution. Such studies would be invaluable in understanding how the structure of TAP contributes to its interaction with microbial membranes.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a widely used technique to investigate the secondary structure of peptides and proteins. By measuring the differential absorption of left and right circularly polarized light, CD spectroscopy can provide information on the proportions of α-helical, β-sheet, and random coil conformations in a peptide. mdpi.com

Homology Modeling and Computational Approaches

In the absence of an experimentally determined structure, homology modeling and other computational approaches can provide valuable insights into the three-dimensional structure of a protein or peptide. Homology modeling relies on the principle that proteins with similar sequences adopt similar structures. Given that this compound is a member of the well-characterized β-defensin family, it is possible to build a structural model of TAP using the known structures of other β-defensins as templates.

The process of homology modeling for TAP would involve:

Template selection: Identifying β-defensin structures with the highest sequence similarity to TAP from the Protein Data Bank (PDB).

Sequence alignment: Aligning the amino acid sequence of TAP with the template sequence(s).

Model building: Generating a three-dimensional model of TAP based on the alignment and the template structure(s).

Model refinement and validation: Optimizing the model's geometry and assessing its quality using various computational tools.

Such a model could then be used for molecular dynamics simulations to study its stability and interactions with microbial membrane models at an atomic level. These computational approaches can help in formulating hypotheses about the mechanism of action of TAP and in designing future experiments.

Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies are crucial for understanding which parts of a peptide are essential for its biological function and for designing more potent or selective analogues. For this compound, SAR studies would involve synthesizing or expressing various modified versions of the peptide and evaluating their antimicrobial activity.

Key modifications could include:

Amino acid substitutions: Replacing specific amino acid residues to probe the importance of charge, hydrophobicity, and steric bulk at different positions.

Truncations: Removing amino acids from the N- or C-terminus to identify the minimal active core of the peptide.

Altering disulfide connectivity: Investigating the role of the specific disulfide bond arrangement in maintaining the correct fold and activity.

By correlating the structural modifications with changes in antimicrobial potency, researchers can map the key determinants of TAP's activity. This information is invaluable for the rational design of novel antimicrobial agents with improved therapeutic properties. While comprehensive SAR studies on TAP have not been extensively published, the foundational knowledge of its primary sequence and its classification as a β-defensin provide a strong basis for such investigations. nih.gov

Animal Models in this compound Research

Transgenic Animal Models for Expression Studies

Transgenic animal models have been instrumental in studying the expression and function of this compound in a living organism. To overcome the limited availability of native bovine TAP (bTAP), transgenic mice have been generated to express the peptide. nih.gov One successful approach involved using an expression vector driven by the control sequences from the murine whey acidic protein (WAP) gene, which directs the expression of bTAP to the mammary gland of lactating females. nih.govpnas.org

These studies have demonstrated that:

The WAP/bTAP transcript is detectable in the mammary tissue of transgenic females. nih.gov

Biologically active bTAP can be purified from the milk of these transgenic mice. nih.gov

The milk-derived bTAP exhibits antimicrobial activity against bacteria such as Escherichia coli. nih.gov

Amino-terminal peptide sequencing confirmed the identity of the purified protein as a bTAP isoform. nih.gov

Another study utilized a plasmid-based transgene strategy to achieve specific expression of TAP in bovine mammary gland cells, which was then tested in mice. frontiersin.org This research showed that a vector driven by the β-lactoglobulin gene (BLG) promoter could efficiently direct TAP expression in the mammary gland tissue of mice. frontiersin.org These transgenic models serve as valuable "bioreactors" for producing sufficient quantities of TAP for further research and have been crucial in demonstrating the feasibility of expressing this antimicrobial peptide in a heterologous system.

Transgenic Model Promoter Expressed Protein Site of Expression Key Finding
MouseWhey Acidic Protein (WAP)Bovine this compound (bTAP)Mammary GlandSuccessful production of biologically active bTAP in milk. nih.gov
Mouseβ-lactoglobulin (BLG)Bovine this compound (TAP)Mammary GlandEfficient directed expression of TAP with antibacterial effects. frontiersin.org

In Vivo Studies of Host Defense Mechanisms

In vivo studies using animal models are critical for understanding the role of this compound in host defense. The expression of TAP in the respiratory epithelium suggests its primary role is in protecting the airways from invading pathogens. nih.gov Studies have shown that TAP gene expression in the bovine airway is inducible by lipopolysaccharide and inflammatory mediators, further supporting its function in the innate immune response. nih.gov

The use of transgenic mouse models has provided a platform to investigate the protective effects of TAP in vivo. For instance, a study demonstrated that the directed expression of TAP could significantly alleviate Staphylococcus aureus-induced mastitis in mice. frontiersin.orgnih.gov This was evidenced by a reduction in inflammatory responses, including lower levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in the mammary tissue of TAP-treated mice compared to control groups. frontiersin.org

Role of Tracheal Antimicrobial Peptide in Animal Health and Disease Models

Tracheal Antimicrobial Peptide in Respiratory Tract Immunity of Livestock

TAP is a key component of the innate defenses within the bovine respiratory tract. nih.gov It is secreted by the respiratory epithelium in an inducible manner, meaning its expression can be significantly increased in response to pathogens or inflammatory signals. nih.govnih.gov This peptide offers a rapid, broadly protective mechanism against invading microbes, which is vital for maintaining respiratory health, especially in cattle susceptible to bovine respiratory disease (BRD). nih.govphysiology.org

TAP demonstrates potent bactericidal activity against major pathogens responsible for pneumonia in cattle. nih.govnih.gov

Mannheimia haemolytica : This bacterium is a primary cause of shipping fever pneumonia in cattle. nih.govdpi.qld.gov.au Studies have shown that TAP is effective at killing M. haemolytica. nih.gov Research has identified a single nucleotide polymorphism (SNP) in the TAP gene that results in either a serine or an asparagine at residue 20 of the mature peptide; the asparagine-containing variant has been shown to have a consistently higher bactericidal effect against M. haemolytica. nih.gov The minimum inhibitory concentrations (MIC) required for TAP to be effective against M. haemolytica are considered achievable in an inflammatory lesion in vivo. nih.gov

Staphylococcus aureus : While primarily known as a cause of mastitis, S. aureus can also be involved in respiratory infections. Purified TAP has demonstrated in vitro antibacterial activity against S. aureus. pnas.org Its effectiveness is part of a broad-spectrum capability that also includes activity against other bacteria like Escherichia coli, Klebsiella pneumonia, and Pseudomonas aeruginosa. pnas.org

Table 1: In Vitro Bactericidal Activity of this compound (TAP)

Pathogen Type Susceptibility to TAP Minimum Inhibitory Concentration (MIC) Source(s)
Mannheimia haemolytica Gram-negative Susceptible 1.56-6.25 µg/ml nih.gov, nih.gov
Histophilus somni Gram-negative Susceptible 1.56-6.25 µg/ml nih.gov
Pasteurella multocida Gram-negative Susceptible 1.56-6.25 µg/ml nih.gov
Staphylococcus aureus Gram-positive Susceptible Not specified in detail pnas.org
Mycoplasma bovis - Resistant Bactericidal activity not detected nih.gov

The role of TAP in preventing pneumonia has been investigated in animal models. In one study, calves were challenged with an aerosol of M. haemolytica and subsequently treated with TAP delivered to the respiratory tract. nih.gov However, this particular in vivo experiment did not find a protective effect, as TAP-treated calves developed pneumonia similar to the control group. nih.gov Researchers suggested that the lack of efficacy in this model could be due to inhibitory factors present in the lung's microenvironment, such as high sodium chloride concentrations, which were shown to impair TAP's bactericidal activity in vitro. nih.gov Despite this outcome, the inducible expression of TAP in coordination with inflammatory elements during acute bacterial pneumonia highlights its integral role in the natural immune response to lung infections.

This compound Expression in Other Mucosal Tissues

While first identified in the trachea, the expression of TAP is not strictly limited to the respiratory system. pnas.orgnih.gov As a β-defensin, it is part of a family of peptides widely distributed in the mucosal layers of various organs, where they contribute to local defense against microbial invasion. nih.gov

TAP is also expressed in the mammary gland of cows and plays a role in the defense against mastitis, an inflammatory disease that is a major concern in the dairy industry. frontiersin.org Pathogenic microorganisms and pro-inflammatory factors can induce a significant upregulation of TAP gene expression in the mammary tissue, thereby enhancing the gland's local defense capabilities. frontiersin.org

In mouse models of bovine mastitis induced by Staphylococcus aureus, the directed expression of TAP has shown significant therapeutic potential. frontiersin.orgnih.govnih.gov Researchers have constructed mammary gland-specific expression vectors that successfully produce TAP in mammary epithelial cells. frontiersin.orgresearchgate.net

Table 2: Research Findings on TAP in Mastitis Models

Study Focus Model System Key Findings Outcome Source(s)
Tissue-specific expression of TAP for S. aureus-induced mastitis Primary bovine mammary epithelial cells (pBMECs) and mice A vector with a β-lactoglobulin (BLG) promoter efficiently directed TAP expression in mammary tissue. Significant antibacterial effects observed both in vitro and in vivo; reduced apoptosis of infected cells. frontiersin.org, nih.gov, nih.gov
Plasmid transgene strategy for TAP delivery Bovine mammary gland cells and mice Plasmid-delivered TAP significantly relieved S. aureus infection. Established a potential new antimicrobial therapy for bacterially derived bovine mastitis. frontiersin.org, frontiersin.org

These studies demonstrate that increasing the local concentration of TAP in the mammary gland can relieve bacterial infection, suggesting it as a promising alternative to traditional antibiotics for treating bovine mastitis. frontiersin.orgnih.gov

Initial research using Northern blot analysis indicated that the TAP gene is expressed throughout the adult conducting airway, from nasal to bronchiolar tissue, but not in other tissues. nih.govpnas.org In situ hybridization localized TAP mRNA specifically to the columnar cells of the pseudostratified epithelium in the airway. nih.govpnas.org However, other reports note that β-defensins, the family to which TAP belongs, are widely expressed in breast tissue and the mucosal layer of various organs in mammals and birds, where they are important for resisting microbial infection. nih.gov Another related β-defensin, Lingual Antimicrobial Peptide (LAP), is found in the stratified squamous epithelium of the tongue, esophagus, and parts of the bovine stomach. mdpi.com This suggests that while TAP expression is highly concentrated in the respiratory tract, it can also be expressed or induced in other epithelial tissues, such as the mammary gland, particularly in response to infection. frontiersin.org

Factors Affecting this compound Function In Vivo

The expression and function of TAP in vivo are not constant but are modulated by a variety of endogenous and exogenous factors. Understanding these factors is critical to comprehending disease susceptibility and developing strategies to enhance innate immunity.

Inducing Factors:

Bacterial Components : Lipopolysaccharide (LPS), a component of Gram-negative bacteria and a TLR4 agonist, is a known inducer of TAP gene expression. nih.govnih.govnih.gov Pam3CSK4, a TLR2/1 agonist, also rapidly and significantly induces TAP expression. nih.govnih.gov

Pro-inflammatory Cytokines : Interleukin-17A (IL-17A) stimulates TAP gene expression. nih.govnih.gov The signaling pathway for all these inducers involves the activation of the transcription factor NF-κB. nih.govnih.gov

Inhibiting Factors:

Stress Hormones : Glucocorticoids, which are released during periods of stress, can inhibit the induced expression of TAP. nih.gov The synthetic glucocorticoid dexamethasone (B1670325) has been shown to abolish the stimulatory effect of LPS, Pam3CSK4, and IL-17A on TAP gene expression. nih.govnih.gov This provides a molecular mechanism for how stress can increase susceptibility to bacterial pneumonia. nih.gov

Viral Infections : Certain viral infections, such as with bovine viral diarrhea virus (BVDV), can impair innate respiratory defenses by suppressing TAP expression. nih.govnih.gov

Environmental Conditions : The local microenvironment can significantly impact TAP's effectiveness. High concentrations of sodium chloride, as may be found in airway surface liquid, have been shown to inhibit the peptide's in vitro bactericidal activity. nih.gov

Influence of Viral Infections

Viral infections are a significant factor in animal health, often predisposing the host to secondary bacterial infections by compromising innate immune defenses. nih.govplos.org The expression and regulation of this compound (TAP) are notably influenced by viral pathogens. Research in bovine models, for instance, has shown that infections with viruses such as the bovine viral diarrhea virus (BVDV) can interfere with the normal immune response involving TAP. nih.govresearchgate.net

Studies on bovine tracheal epithelial cells have revealed that while BVDV infection does not alter the baseline expression of TAP, it significantly suppresses the peptide's inducible expression. nih.gov Normally, the presence of bacterial components like lipopolysaccharide (LPS) triggers a substantial upregulation of TAP gene expression as a primary defense mechanism. nih.govpnas.org However, in the presence of a BVDV infection, this LPS-induced stimulation of TAP is blunted. nih.gov This viral-mediated suppression of a key antimicrobial peptide is a potential mechanism explaining why viral respiratory infections in cattle often lead to severe secondary bacterial pneumonia. nih.govplos.org By inhibiting the expression of TAP, the virus effectively weakens the airway's innate ability to clear bacterial pathogens. plos.org

While TAP is specific to bovine species, the interplay between viruses and the β-defensin family, to which TAP belongs, is observed in other animals. For example, Equine β-defensin 1 is induced in the respiratory tract following equine herpes virus infections, and porcine β-defensin 2 has been shown to affect the pseudorabies virus, highlighting a conserved dynamic between host defensins and viral pathogens across different species. frontiersin.org

Future Directions and Research Opportunities

Elucidating Complex Regulatory Networks of Tracheal Antimicrobial Peptide

This compound, a β-defensin, is a crucial component of the mucosal innate immune response in the respiratory tract. nih.govnih.gov Its expression is not static but is dynamically regulated by a host of factors, particularly in response to pathogens. Both pathogenic microorganisms and various pro-inflammatory stimuli can significantly induce the upregulation of the TAP gene. frontiersin.org Understanding the intricate signaling pathways that govern TAP expression is a key area for future research.

Key research findings indicate that bacterial products, such as lipopolysaccharide (LPS) and Pam3CSK4 (an agonist of Toll-like receptor 2/1), along with the cytokine Interleukin-17A (IL-17A), are potent inducers of TAP gene expression in bovine tracheal epithelial cells. nih.govnih.gov Studies have demonstrated that the activation of the nuclear factor-kappa B (NF-κB) signaling pathway is essential for this induction. nih.gov The translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus is a critical step that is stimulated by these agonists. nih.gov

Conversely, factors associated with stress, such as glucocorticoids, have been shown to suppress this protective response. For instance, the glucocorticoid dexamethasone (B1670325) can abolish the stimulatory effect of LPS, Pam3CSK4, and IL-17A on TAP gene expression. nih.gov This suggests a potential mechanism by which stress can compromise the innate defenses of the respiratory tract, increasing susceptibility to bacterial pneumonia. nih.govnih.gov Future investigations should aim to map the complete network of transcription factors, microRNAs, and other regulatory molecules that fine-tune TAP expression. This could reveal novel targets for therapeutic intervention to boost innate immunity in high-stress situations, such as in livestock farming.

Table 1: Regulation of this compound (TAP) Gene Expression

Regulator Type Specific Regulator Effect on TAP Expression Signaling Pathway Implicated
Inducers Lipopolysaccharide (LPS) Upregulation NF-κB
Pam3CSK4 Upregulation NF-κB
Interleukin-17A (IL-17A) Upregulation NF-κB

| Inhibitors | Glucocorticoids (e.g., Dexamethasone) | Downregulation (inhibits induction) | - |

Advanced Methodologies for Studying this compound Interactions

To fully comprehend the function of TAP, it is crucial to understand its molecular interactions with both microbial targets and host components. The development of advanced analytical techniques provides an expanding toolkit for researchers to investigate these interactions with greater precision.

The primary mechanism of many antimicrobial peptides involves interaction with and disruption of microbial membranes. mdpi.com Methodologies to study these peptide-lipid interactions often employ model membrane systems like liposomes and solid-supported bilayers. frontiersin.org Molecular dynamics simulations are also powerful tools for characterizing peptide-lipid binding and predicting membrane disruption mechanisms at an atomic level. frontiersin.org

Beyond the membrane, non-lytic antimicrobial peptides can translocate into the bacterial cell and interact with intracellular components. frontiersin.org Identifying these internal targets is a significant research frontier. Advanced techniques such as mass spectrometry and proteome microarrays are being used to pinpoint specific protein targets of antimicrobial peptides and analyze subsequent changes in bacterial protein expression. frontiersin.org For peptides that may interact with nucleic acids, the gel electrophoretic mobility shift assay (EMSA) is a valuable method for detecting these interactions. frontiersin.org Furthermore, liquid chromatography-mass spectrometry (LC-MS) is a critical tool for studying the stability of peptides in biological fluids like serum, which is essential for evaluating their therapeutic potential. nih.gov

Table 2: Methodologies for Studying Antimicrobial Peptide Interactions

Methodology Application for TAP Research Type of Information Gained
Model Membrane Systems Studying TAP binding to bacterial membranes. frontiersin.org Characterization of peptide-lipid interactions. frontiersin.org
Molecular Dynamics Simulations Simulating TAP interaction with bacterial cell walls. frontiersin.org Insights into membrane disruption mechanisms. frontiersin.org
Mass Spectrometry Identifying intracellular protein targets of TAP. frontiersin.org Changes in bacterial proteome after TAP treatment. frontiersin.org
Proteome Microarrays Screening for binding between TAP and specific bacterial proteins. frontiersin.org Identification of specific protein interactions. frontiersin.org
Electrophoretic Mobility Shift Assay (EMSA) Detecting TAP interactions with bacterial DNA/RNA. frontiersin.org Information on peptide-nucleic acid binding. frontiersin.org

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Assessing the stability of TAP in biological fluids. nih.gov | Data on peptide degradation and half-life. nih.gov |

Genomic and Proteomic Approaches for Comprehensive Understanding

Genomic and proteomic strategies offer a global perspective on the role of TAP within the broader context of the host immune response. The initial characterization of TAP involved the cloning of its cDNA, which provided the sequence of the peptide and its precursor protein. nih.govpnas.org The putative precursor is relatively small, with the mature 38-amino acid peptide located at the carboxyl terminus. nih.govpnas.org

Transcriptomic analyses, such as RNA sequencing, can provide comprehensive profiles of gene expression changes in tracheal or other tissues in response to infection. nih.gov Such studies can reveal how TAP gene expression is coordinated with other immune-related genes, painting a more complete picture of the host's defense strategy. For example, analyzing the transcriptomic profile of chicken tracheas after Mycoplasma synoviae infection helps to understand the broader molecular events, including the expression of various antimicrobial peptides. nih.gov

Genetic engineering represents a powerful tool for both studying TAP function and harnessing its potential. Researchers have successfully constructed expression vectors to produce TAP. frontiersin.org For instance, transgenic mice have been generated to produce bovine TAP in their milk, creating a potential "bioreactor" for the large-scale production of the peptide for evaluation as a therapeutic agent. nih.gov These genomic and proteomic approaches are indispensable for moving from a single-peptide focus to a systems-level understanding of innate immunity.

Translational Research Perspectives in Veterinary Science

The potent, broad-spectrum antimicrobial activity of TAP positions it as a promising candidate for development as an alternative to conventional antibiotics in veterinary medicine. frontiersin.orgnih.gov A significant area of translational research is focused on bovine mastitis, a prevalent and costly disease in the dairy industry. frontiersin.org Mastitis is frequently caused by bacteria such as Staphylococcus aureus, which is increasingly showing antibiotic resistance. frontiersin.org

Recent studies have demonstrated the therapeutic potential of TAP in combating bovine mastitis. frontiersin.orgfrontiersin.orgnih.gov Researchers have constructed a mammary gland-specific expression vector carrying the gene for bovine TAP. frontiersin.orgnih.gov This vector, driven by the β-lactoglobulin gene promoter, can efficiently direct the expression of TAP in bovine mammary epithelial cells. frontiersin.orgnih.gov When this vector was introduced to cells and mouse models infected with bovine-associated S. aureus, it exerted significant antibacterial effects. frontiersin.orgfrontiersin.orgnih.gov This plasmid-based gene therapy approach represents a novel and promising strategy for treating bovine mastitis without relying on traditional antibiotics. frontiersin.orgnih.gov

The development of TAP as a therapeutic agent aligns with the "One Health" approach, which recognizes the interconnectedness of human, animal, and environmental health. frontiersin.org By providing effective antibiotic alternatives for livestock, research into TAP can help mitigate the growing global problem of antimicrobial resistance. frontiersin.org Future research will likely focus on optimizing delivery systems for TAP, scaling up production, and conducting larger clinical trials in livestock to bring this promising peptide from the laboratory to the farm.

Q & A

Q. What is the structural basis of TAP’s antimicrobial activity, and how does its disulfide bond configuration influence function?

TAP is a cysteine-rich peptide with six cysteine residues forming three intramolecular disulfide bonds critical for structural stability and activity. Non-oxidized TAP exhibits greater bactericidal efficacy at lower concentrations (e.g., 3.12 µg/mL kills 96% of M. haemolytica), likely due to enhanced conformational flexibility compared to oxidized TAP, which requires higher concentrations (e.g., 12.5 µg/mL) for similar efficacy . The disulfide bonds stabilize the peptide in host environments but may reduce accessibility to bacterial membranes in oxidized forms .

Q. What is the minimum inhibitory concentration (MIC) of TAP against common respiratory pathogens?

In vitro studies show TAP’s MIC varies by pathogen and oxidation state. For M. haemolytica, non-oxidized TAP achieves 99% bacterial kill at 6.25 µg/mL, while oxidized TAP requires 12.5 µg/mL. Against E. coli, S. aureus, and C. albicans, MICs range from 6–50 µg/mL depending on peptide conformation and environmental factors like ionic strength .

Q. How do host-derived factors like serum and sodium chloride modulate TAP’s antimicrobial activity?

Sodium chloride (>6.25 mM) inhibits TAP’s activity by up to 95% at physiological concentrations (100–200 mM), likely via charge shielding that reduces peptide-bacterial membrane interactions . Serum proteins (≥0.62%) similarly reduce TAP’s efficacy by binding to the peptide or forming inhibitory complexes . These factors must be controlled in vitro by using low-ionic-strength buffers (e.g., 10 mM sodium phosphate) and serum-free conditions .

Advanced Research Questions

Q. Why do in vitro and in vivo results of TAP’s efficacy against M. haemolytica contradict?

Despite potent in vitro activity (98–100% bacterial kill at 6.5 µg/mL), TAP failed to reduce pneumonia severity or bacterial load in cattle. This discrepancy arises from host environmental factors (e.g., high sodium chloride in airways, serum proteins) that inhibit TAP’s activity in vivo. Additionally, the aerosol infection model may not fully replicate natural disease progression, limiting TAP’s bioavailability .

Q. How can experimental designs account for TAP’s environmental sensitivity in translational studies?

Key considerations:

  • Ionic strength control : Use buffer systems with ≤6.25 mM NaCl to avoid inhibition .
  • Serum/BALF supplementation : Test TAP in the presence of bronchoalveolar lavage fluid (BALF) or serum at physiologically relevant concentrations (e.g., 25% BALF reduces TAP activity by 50%) .
  • Peptide delivery : Optimize aerosolized or nanoparticle-based delivery to enhance pulmonary retention and reduce degradation .

Q. What methodological challenges arise when analyzing TAP’s impact on host immune responses?

  • Clinical scoring limitations : Subjective parameters (e.g., respiratory effort, appetite) may not correlate with molecular biomarkers. Pair clinical scores with quantitative metrics like plasma fibrinogen (increased in infected calves, P = 0.0002) or leukocyte counts .
  • Confounding variables : Stress or pre-existing immunity (e.g., anti-leukotoxin antibodies) can skew results. Use pathogen-naïve, clean-born calves and monitor baseline immune markers via ELISA .

Q. How does TAP’s activity compare to other host defense peptides (HDPs) in combating antimicrobial resistance?

TAP’s broad-spectrum activity (effective against Gram-negative, Gram-positive, and fungal pathogens) and lack of observed resistance in M. haemolytica suggest potential as an antibiotic alternative. However, its susceptibility to host environmental inhibition contrasts with more stable engineered peptides (e.g., WR-series peptides with pH-dependent self-assembly) . Comparative studies should assess synergy between TAP and synthetic HDPs .

Data Analysis and Interpretation

Q. How should researchers resolve conflicting data on TAP’s bactericidal activity in different assays?

  • Standardize protocols : Variability in bacterial growth phase (mid-log phase recommended) and peptide solubilization (e.g., acetonitrile/water mixtures) significantly affect results .
  • Statistical modeling : Use general linear mixed models to account for individual animal variability in in vivo studies (e.g., plasma fibrinogen levels, P = 0.03 between treatment groups) .

Q. What biomarkers are most reliable for assessing TAP’s efficacy in bovine respiratory disease (BRD) models?

  • Bacterial load : Quantify M. haemolytica CFU/g in lung tissue (no significant difference between TAP and control groups in challenged calves) .
  • Histopathology : Semi-quantitative scoring of bronchopneumonia, neutrophilic necrosis, and fibrin deposition (e.g., lesion severity scored 0–3 per lung region) .
  • Immune markers : Serum hemoglobin (P = 0.0002) and monocyte counts (P = 0.03) are robust indicators of infection severity .

Future Directions

Q. What strategies could enhance TAP’s stability and bioavailability in vivo?

  • Peptide engineering : Incorporate D-amino acids or cyclization to resist enzymatic degradation .
  • Nanocarriers : Use lipid-based nanoparticles to protect TAP from ionic inhibition in airways .
  • Combination therapies : Pair TAP with low-dose antibiotics (e.g., oxytetracycline) to exploit synergistic effects while reducing resistance risk .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.